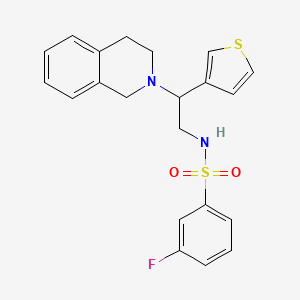

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide

Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide is a synthetic small molecule characterized by a hybrid scaffold combining dihydroisoquinoline, thiophene, and fluorobenzenesulfonamide moieties. The ethyl linker bridges the dihydroisoquinoline and thiophene groups, while the 3-fluorobenzenesulfonamide moiety enhances solubility and target binding via sulfonamide-protein interactions .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2S2/c22-19-6-3-7-20(12-19)28(25,26)23-13-21(18-9-11-27-15-18)24-10-8-16-4-1-2-5-17(16)14-24/h1-7,9,11-12,15,21,23H,8,10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRJZPXASTUBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC(=C3)F)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide generally involves multiple steps. Key steps include:

Formation of the 3,4-dihydroisoquinoline core via Pomeranz-Fritsch reaction.

Synthesis of the thiophene derivative through Stille coupling.

Conjugation of the 3-fluorobenzenesulfonamide moiety using sulfonyl chloride intermediates under basic conditions.

Industrial Production Methods: Though not yet industrially optimized, scalable methods would likely involve flow chemistry techniques to ensure precise control over reaction conditions and yields. Multi-step synthesis can be adapted to continuous flow setups to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide can undergo oxidation reactions, particularly at the thiophene and isoquinoline units, forming sulfoxides or sulfone derivatives.

Reduction: : Reduction of the sulfonamide moiety may yield amine derivatives under hydrogenation conditions.

Substitution: : The fluorobenzenesulfonamide component allows for various nucleophilic substitutions, facilitating functional group transformations.

Common Reagents and Conditions:

Oxidation: : Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) for controlled oxidation.

Reduction: : Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: : Sodium hydride (NaH) in polar aprotic solvents (e.g., DMF).

Major Products:

Oxidized products like sulfoxides and sulfones.

Reduced amine derivatives.

Substituted fluorobenzene derivatives.

Scientific Research Applications

The compound exhibits promising biological activities, particularly in pharmacology. It has been studied for its interactions with various biological targets, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.

- Receptor Binding : Investigations into its binding affinity to certain receptors suggest potential therapeutic uses in neurological and psychiatric conditions.

Chemical Probes

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide serves as a valuable chemical probe in biochemical assays. Its ability to selectively bind to target proteins makes it useful for:

- Biochemical Assays : It can be employed to explore enzyme kinetics and receptor-ligand interactions, aiding in the understanding of biological mechanisms.

Medicinal Chemistry

Research efforts are underway to develop derivatives of this compound that may serve as therapeutic agents. Key areas of focus include:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant antitumor activity against various cancer cell lines. For instance, compounds derived from similar structures have shown promising results in inhibiting tumor growth.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of a closely related compound using the National Cancer Institute's protocols. The results demonstrated significant growth inhibition across multiple cancer cell lines, highlighting the potential of this class of compounds in oncology research.

Mechanism of Action

Mechanism of Effects: The activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide is primarily influenced by its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity or inhibiting specific biological pathways.

Molecular Targets and Pathways:

Potentially targets kinase enzymes due to its ability to mimic natural substrates.

May influence signaling pathways involving thiophene and fluorinated compounds, impacting cellular communication and metabolism.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Sulfonamide-Containing Dihydroisoquinoline Derivatives

Key Compounds:

- N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide ()

- 1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide ()

Structural and Functional Comparison:

Key Findings :

Quinazoline-Based Sulfonamides (SC-558 Analogs)

Key Compounds:

Comparison:

Key Findings :

Benzothiazole-Isoquinoline Acetamides

Key Compounds:

- (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a-4p) ()

Comparison:

Key Findings :

Pharmacokinetic Comparisons with Dihydroisoquinoline Carboxamides

Key Compounds:

Comparison:

Key Findings :

- Sulfonamides generally exhibit lower oral bioavailability than carboxamides due to higher acidity, necessitating formulation adjustments for the target compound .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and relevant research findings associated with this compound.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl]-3-fluorobenzenesulfonamide |

| Molecular Formula | C23H24FN2O2S |

| Molecular Weight | 458.6 g/mol |

| CAS Number | 898452-61-4 |

Synthesis

The synthesis of this compound typically involves a multi-step organic process:

- Formation of 3,4-dihydroisoquinoline : This is achieved through hydrogenation of isoquinoline.

- Alkylation : The intermediate is then alkylated with a thiophene derivative to introduce the thiophen-3-yl group.

- Sulfonylation : Finally, sulfonylation with 3-fluorobenzenesulfonyl chloride under basic conditions yields the target compound.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. In a study assessing its effects on breast (MCF-7), colon, and lung cancer cell lines, it was found to inhibit cell growth significantly. The mechanism of action appears to involve modulation of key signaling pathways responsible for cell proliferation and survival .

Enzyme Inhibition

Molecular docking studies have suggested that this compound interacts with specific enzymes, potentially acting as an inhibitor. This interaction may lead to alterations in metabolic pathways that are crucial for tumor growth and maintenance .

The compound's mechanism likely involves binding to active sites on target enzymes or receptors, thereby inhibiting their activity. This can modulate various biochemical pathways, including those related to cancer progression and inflammation .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Molecular Docking Analysis :

Q & A

Basic Question

- X-ray Crystallography : Resolves stereochemistry at the thiophene-dihydroisoquinoline junction (critical for activity) .

- NMR Spectroscopy : H/C NMR confirms sulfonamide linkage (δ ~7.8 ppm for SONH) and fluorophenyl integration .

- HRMS : Validates molecular formula (e.g., [M+H] at m/z 443.1245) .

How can computational methods predict biological targets for this compound?

Advanced Question

- Molecular Docking : Use Glide (Schrödinger) for rigid-receptor docking, accounting for ligand flexibility via OPLS-AA force fields. Prioritize targets like serotonin receptors or kinase domains due to the sulfonamide-thiophene pharmacophore .

- Validation : Compare docking scores (GlideScore < -6 kcal/mol) with experimental IC values from enzyme assays (e.g., fluorometric kinase profiling) .

What strategies resolve contradictions in solubility data across studies?

Advanced Question

Discrepancies often arise from polymorphic forms or solvent impurities. Mitigate by:

- Crystal Engineering : Recrystallize from ethyl acetate/hexane mixtures to isolate the thermodynamically stable form .

- Solubility Assays : Use standardized shake-flask methods (pH 7.4 PBS vs. DMSO) with HPLC quantification .

- Thermodynamic Analysis : DSC/TGA to correlate solubility with crystal lattice energy .

How can structure-activity relationship (SAR) studies guide functional group modifications?

Advanced Question

- Thiophene Substitution : Replace thiophen-3-yl with furan or pyridine to assess π-π stacking effects (use Pd-catalyzed cross-coupling) .

- Fluorophenyl Optimization : Introduce electron-withdrawing groups (e.g., -CF) at the 3-position to enhance metabolic stability (synthesize via trifluoromethylation with TFAA) .

- Dihydroisoquinoline Modifications : N-alkylation (e.g., methyl vs. ethyl) to probe steric effects on target binding .

What experimental designs address low yields in the final coupling step?

Advanced Question

Low yields (<40%) often stem from steric hindrance or competing side reactions. Solutions include:

- Microwave-Assisted Synthesis : Reduce reaction time (10 min vs. 12 hrs) and improve homogeneity .

- Catalytic Systems : Employ Pd(PPh)/TMEDA for Suzuki couplings, enhancing turnover frequency .

- Protecting Groups : Temporarily protect the sulfonamide nitrogen with t-Boc to prevent dimerization .

How do researchers validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.